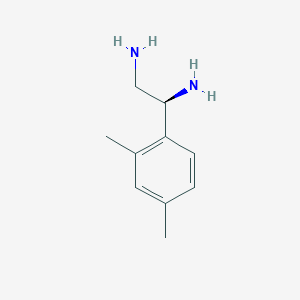

(1S)-1-(2,4-Dimethylphenyl)ethane-1,2-diamine

Description

(1S)-1-(2,4-Dimethylphenyl)ethane-1,2-diamine (CAS: 1212948-04-3, molecular formula: C₁₀H₁₆N₂, molecular weight: 164.25 g/mol) is a chiral diamine featuring a substituted phenyl group at the 1-position of an ethane-1,2-diamine backbone. The 2,4-dimethylphenyl substituent confers steric and electronic effects that influence its reactivity, solubility, and biological activity.

Properties

Molecular Formula |

C10H16N2 |

|---|---|

Molecular Weight |

164.25 g/mol |

IUPAC Name |

(1S)-1-(2,4-dimethylphenyl)ethane-1,2-diamine |

InChI |

InChI=1S/C10H16N2/c1-7-3-4-9(8(2)5-7)10(12)6-11/h3-5,10H,6,11-12H2,1-2H3/t10-/m1/s1 |

InChI Key |

SNWQYHLWTPSPAH-SNVBAGLBSA-N |

Isomeric SMILES |

CC1=CC(=C(C=C1)[C@@H](CN)N)C |

Canonical SMILES |

CC1=CC(=C(C=C1)C(CN)N)C |

Origin of Product |

United States |

Preparation Methods

Reaction of 2,4-Dimethylphenylacetonitrile with Ethylenediamine

The most common method for synthesizing (1S)-1-(2,4-Dimethylphenyl)ethane-1,2-diamine involves the reaction between 2,4-dimethylphenylacetonitrile and ethylenediamine . This method is characterized by the following steps:

Step 1: Reaction Setup

The reaction is carried out under controlled conditions to facilitate the conversion of the nitrile group to diamine functionality. A catalyst is often required to accelerate the reaction.Step 2: Temperature Control

The temperature is carefully regulated to avoid decomposition or side reactions. Typically, moderate temperatures are used.Step 3: Purification

After completion of the reaction, the crude product is purified using crystallization or chromatography techniques to obtain pure (1S)-1-(2,4-Dimethylphenyl)ethane-1,2-diamine.

Use of Protecting Groups

During synthesis, protecting groups may be employed to safeguard reactive functional groups from unwanted side reactions. This approach ensures selective transformation of the nitrile group into diamine functionality while maintaining the integrity of other parts of the molecule.

Catalytic Hydrogenation

Another method involves catalytic hydrogenation of intermediate compounds derived from 2,4-dimethylphenylacetonitrile . This process typically uses hydrogen gas and a metal catalyst (e.g., palladium or platinum) under high pressure and controlled temperature conditions.

Enzymatic Resolution for Chirality

To achieve the desired chirality ((1S)-configuration), enzymatic resolution or asymmetric synthesis techniques may be applied. These methods rely on chiral catalysts or enzymes to selectively produce the (1S)-enantiomer.

Data Table: Key Reaction Parameters

| Method | Reactants | Catalyst/Conditions | Purification Technique | Yield (%) |

|---|---|---|---|---|

| Reaction with Ethylenediamine | 2,4-Dimethylphenylacetonitrile | Catalyst (unspecified) | Crystallization/Chromatography | High |

| Catalytic Hydrogenation | Intermediate compounds | Palladium/Platinum catalyst | Distillation/Chromatography | Moderate |

| Enzymatic Resolution | Racemic mixture | Chiral enzyme/catalyst | Chromatography | Variable |

Notes on Synthesis

- Reaction Control: Precise control over temperature and pH is essential for achieving high yield and purity during synthesis.

- Chirality: The stereochemistry ((1S)-configuration) is critical for biological activity and must be carefully maintained during preparation.

- Safety Precautions: Handling nitriles and amines requires adherence to safety protocols due to their potential toxicity.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-(2,4-Dimethylphenyl)ethane-1,2-diamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding imines or amides.

Reduction: Reduction reactions can convert the compound into secondary or tertiary amines.

Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring or the ethane backbone.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens, sulfonyl chlorides, and alkyl halides are employed under basic or acidic conditions.

Major Products

Oxidation: Formation of imines or amides.

Reduction: Secondary or tertiary amines.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Anticancer Properties

Research indicates that (1S)-1-(2,4-Dimethylphenyl)ethane-1,2-diamine exhibits anticancer activity by inhibiting key signaling pathways involved in tumor progression. Notably, it has been shown to inhibit NF-κB activation, which plays a crucial role in cancer cell survival and proliferation . This inhibition can lead to enhanced sensitivity of cancer cells to chemotherapy agents.

Synthesis of Pharmaceutical Compounds

This compound serves as a versatile building block for synthesizing various pharmaceutical agents. Its unique structure allows for modifications that can enhance biological activity and specificity toward target proteins or pathways. For instance, derivatives of this compound have been investigated for their ability to modulate the activity of cyclin D1, a protein involved in cell cycle regulation .

Enzyme Inhibition

(1S)-1-(2,4-Dimethylphenyl)ethane-1,2-diamine has been studied for its potential to inhibit enzymes involved in metabolic pathways. By blocking these enzymes, the compound can alter metabolic processes that are often dysregulated in diseases such as cancer and diabetes.

Interaction with Biological Targets

The compound's amine functionalities allow it to interact with various biological targets, including receptors and enzymes. These interactions can lead to changes in cellular signaling pathways that are critical for maintaining homeostasis or combating disease states.

Cancer Research

A study highlighted the use of (1S)-1-(2,4-Dimethylphenyl)ethane-1,2-diamine in a preclinical model of multiple myeloma. The compound was found to enhance the effectiveness of bortezomib therapy by downregulating cyclin D1 expression . This suggests that the compound could be developed as a co-treatment option to improve patient outcomes.

Cardiovascular Research

In cardiovascular studies, this compound has been explored for its potential protective effects against oxidative stress-induced damage in cardiac cells. Its ability to modulate oxidative stress responses may provide avenues for therapeutic interventions in heart diseases.

Data Tables

| Application Area | Description | Key Findings |

|---|---|---|

| Anticancer Research | Inhibition of NF-κB signaling | Enhances sensitivity to chemotherapy |

| Pharmaceutical Synthesis | Building block for drug development | Modifications enhance biological activity |

| Enzyme Inhibition | Targets metabolic enzymes | Alters disease-related metabolic pathways |

| Cardiovascular Health | Protects cardiac cells from oxidative stress | Potential therapeutic intervention |

Mechanism of Action

The mechanism of action of (1S)-1-(2,4-Dimethylphenyl)ethane-1,2-diamine involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor or activator, depending on the context. It binds to the active site of enzymes, altering their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Diamine Linker Length: Ethane-1,2-diamine vs. Propane-1,3-diamine

Compounds with ethane-1,2-diamine and propane-1,3-diamine linkers exhibit contrasting biological profiles:

- Propane-1,3-diamine derivatives (e.g., compounds 11, 14, 15 in ) show superior antimycobacterial activity (lower MIC values) but significantly higher cytotoxicity. This is attributed to enhanced membrane disruption or off-target interactions due to the longer linker .

- Ethane-1,2-diamine derivatives , including the target compound, strike a balance between efficacy and safety. Their shorter linker reduces cytotoxicity while retaining moderate antimicrobial activity, making them preferable for therapeutic applications .

| Linker Type | MIC (Antimycobacterial) | Cytotoxicity | Key Application |

|---|---|---|---|

| Propane-1,3-diamine | Low (e.g., ≤1 µg/mL) | High | Antimicrobial agents |

| Ethane-1,2-diamine | Moderate (e.g., 2–8 µg/mL) | Low | Fungicides, drug intermediates |

Substituent Effects on the Aromatic Ring

The electronic and steric properties of aryl substituents significantly impact biological and physicochemical properties:

a) Fluorophenyl Derivatives

- Lower lipophilicity (ClogP ~1.5) compared to dimethylphenyl derivatives reduces membrane permeability but improves aqueous solubility .

b) Methoxyphenyl Derivatives

- Example: (1R,2R)-1,2-Bis(4-methoxyphenyl)ethane-1,2-diamine (CAS: N/A)

c) 2,4-Dimethylphenyl Derivatives

Thioether-Functionalized Analogs

- Example: N1-(2-((2,4-Dimethylphenyl)thio)phenyl)ethane-1,2-diamine dihydrochloride The sulfur atom introduces polarizable π-electrons, enabling unique binding modes (e.g., sulfur-π interactions).

Key Research Findings and Patent Relevance

- Antifungal Activity : The target compound is cited in European patents for synergizing with strobilurin fungicides (e.g., azoxystrobin), likely via inhibition of mitochondrial complex III .

- Safety Profile : Ethane-1,2-diamine derivatives generally exhibit lower cytotoxicity than propane-1,3-diamine analogs, as confirmed by in vitro assays .

Biological Activity

(1S)-1-(2,4-Dimethylphenyl)ethane-1,2-diamine is a chiral diamine compound known for its diverse biological activities. This compound features a phenyl ring with two methyl groups at the 2 and 4 positions, contributing to its unique chemical properties. The biological implications of this compound are significant in medicinal chemistry, particularly in drug development and therapeutic applications.

- Molecular Formula : C10H18Cl2N2

- Molecular Weight : 237.17 g/mol

- Structure : The compound consists of an ethane backbone with two amine groups and a substituted phenyl ring.

Biological Activities

Research indicates that (1S)-1-(2,4-Dimethylphenyl)ethane-1,2-diamine exhibits several biological activities:

Anticancer Properties

Studies have shown that this compound may possess anticancer properties , particularly against various cancer cell lines. For instance, it has demonstrated activity against breast cancer and leukemia cells, suggesting its potential as a therapeutic agent in oncology .

The mechanism by which (1S)-1-(2,4-Dimethylphenyl)ethane-1,2-diamine exerts its biological effects involves interactions with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biochemical effects. This interaction is crucial for its anticancer and potential antiviral properties .

Structure-Activity Relationship (SAR)

The structure of (1S)-1-(2,4-Dimethylphenyl)ethane-1,2-diamine influences its biological activity significantly. Variations in substituents on the phenyl ring and the stereochemistry of the amine groups can lead to different biological outcomes. For example, compounds with different methyl substitution patterns exhibit varying degrees of potency against cancer cell lines .

Case Studies

Several case studies highlight the biological activity of (1S)-1-(2,4-Dimethylphenyl)ethane-1,2-diamine:

Research Applications

The compound is being explored for various applications in:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.